Cas no 852237-41-3 ((S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone)
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- [(2S)-4-benzylmorpholin-2-yl]-(oxan-4-yl)methanone
- 852237-39-9
- 852237-41-3
- SCHEMBL13212052
- (2S)-4-benzyl-2-(oxane-4-carbonyl)morpholine
- (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone
- starbld0000074
-
- Inchi: 1S/C17H23NO3/c19-17(15-6-9-20-10-7-15)16-13-18(8-11-21-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2/t16-/m0/s1
- InChI Key: MSJYCMSHXTZKQC-INIZCTEOSA-N
- SMILES: O1CCN(CC2C=CC=CC=2)C[C@H]1C(C1CCOCC1)=O
Computed Properties
- Exact Mass: 289.16779360g/mol
- Monoisotopic Mass: 289.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.8Ų
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572111-1g |
(S)-(4-benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone |
852237-41-3 | 98% | 1g |
¥8652.00 | 2024-07-28 | |
| Ambeed | A906304-1g |
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone |
852237-41-3 | 98% | 1g |
$1051.0 | 2025-04-16 | |
| Ambeed | A906304-1g |
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone |
852237-41-3 | 98% | 1g |
$1051.0 | 2025-04-16 |
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone Suppliers
(S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone
Chemical Profile of (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS No. 852237-41-3)
The compound (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone, identified by its CAS number 852237-41-3, represents a significant advancement in the field of pharmaceutical chemistry. This chiral ketone derivative has garnered attention due to its unique structural features and potential applications in drug development. The presence of a morpholine ring and a tetrahydropyran moiety in its molecular structure imparts distinct chemical properties that make it a promising candidate for various biochemical interactions.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of chiral molecules, which are essential for the development of enantiomerically pure drugs. The stereochemistry of such compounds plays a crucial role in their biological activity, efficacy, and safety profiles. The (S)-configuration of the (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone molecule is particularly noteworthy, as it suggests a high degree of specificity in its interactions with biological targets. This specificity is often critical for achieving the desired therapeutic effects while minimizing side reactions.
The morpholine ring, a prominent feature in the compound's structure, is known for its ability to enhance solubility and bioavailability, which are key factors in drug formulation. Additionally, morpholine derivatives have been widely studied for their pharmacological properties, including anti-inflammatory and analgesic effects. The integration of this moiety with the tetrahydropyran group in (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone creates a complex scaffold that may exhibit novel pharmacological activities.
Recent studies have highlighted the importance of tetrahydropyran derivatives in medicinal chemistry. These compounds are often employed as intermediates in the synthesis of more complex molecules due to their structural flexibility and stability. The tetrahydropyran ring in (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone contributes to its overall molecular rigidity, which can be advantageous in designing molecules with precise binding affinities to biological targets.
The synthesis of enantiomerically pure compounds like (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone is a challenging yet essential task in pharmaceutical research. Chiral resolution techniques, such as crystallization or chromatography, are commonly employed to isolate the desired enantiomer. Advances in asymmetric synthesis have made it possible to produce these compounds with high enantiomeric purity, which is crucial for their clinical application.
In the context of drug discovery, the compound's potential applications extend to various therapeutic areas. For instance, its structural features may make it suitable for inhibiting enzymes that play a role in metabolic pathways associated with diseases such as diabetes and cancer. Additionally, the morpholine and tetrahydropyran moieties could interact with receptors or transporters involved in neurological disorders, making this compound a candidate for further investigation in neuropharmacology.
Computational modeling and molecular dynamics simulations have become indispensable tools in understanding the interactions between small molecules and biological targets. These techniques can provide insights into the binding mode of (S)-(4-Benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone with potential drug targets, aiding in the optimization of its pharmacological properties. Such simulations can also help predict adverse effects and improve overall drug safety profiles.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their unique structural motifs and biological activities. The combination of morpholine and tetrahydropyran rings in (S)-(4-Benzylmorpholin-2-ytl)(tetrahydropyran)-4 - ylmethanone echoes some of these natural scaffolds, suggesting that it may exhibit properties reminiscent of natural product-derived compounds.
As research continues to evolve, interdisciplinary approaches combining organic chemistry, medicinal chemistry, and computational biology will be crucial for unlocking the full potential of compounds like (S)-(4-Benzylmorpholin--(tetrahydropyranylmethanone (CAS No. 85223741 3). By leveraging these diverse fields, scientists can design more effective and targeted therapies that address unmet medical needs.
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